molecular formula C23H35N7O7S B1384689 (2R,4R)-1-[(2S)-5-[[Amino(nitramido)methylidene]amino]-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid CAS No. 1448301-07-2

(2R,4R)-1-[(2S)-5-[[Amino(nitramido)methylidene]amino]-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid

Cat. No. B1384689
CAS RN: 1448301-07-2
M. Wt: 553.6 g/mol
InChI Key: GYAFVDDBCLKRJK-IOVMHBDKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,4R)-1-[(2S)-5-[[Amino(nitramido)methylidene]amino]-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid is a useful research compound. Its molecular formula is C23H35N7O7S and its molecular weight is 553.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2R,4R)-1-[(2S)-5-[[Amino(nitramido)methylidene]amino]-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,4R)-1-[(2S)-5-[[Amino(nitramido)methylidene]amino]-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enantioenriched Heterocyclic and Bioisosteres Synthesis

Research conducted by Mbaezue, Topić, and Tsantrizos (2023) emphasized the value of enantioenriched heterocyclic and rigidified bioisosteres of amino acids, particularly in the design of peptidomimetic drugs. They highlighted the synthesis of 1,2,3,4-tetrahydroquinoline-2-carboxylic acid, a rigidified bioisostere of phenylalanine found in several biologically active compounds, through an environmentally benign, metal-free organocatalytic process (Mbaezue, Topić, & Tsantrizos, 2023).

Synthesis of Tetrahydroquinoline Derivatives

Bombarda et al. (1992) explored the synthesis of tetrahydroquinoline derivatives, focusing on the reduction of certain compounds to yield 2-amino-4-tetrahydroquinolinylidene-2-pentenedioic acid derivatives. This synthesis highlights the chemical versatility and the potential for creating various bioactive compounds (Bombarda, Erba, Gelmi, & Pocar, 1992).

Tetrahydroisoquinoline Synthesis and Transformation

Stoyanova, Kozekov, and Palamareva (2003) studied the stereochemical course of the reaction of homophthalic anhydride and N-(1-methyl-1H-pyrrol-2-yl-methylidene)-phenethylamine. They obtained mixtures of trans- and cis-1,2,3,4-tetrahydroisoquinolines, showcasing the potential for synthesizing complex molecules relevant to pharmacological research (Stoyanova, Kozekov, & Palamareva, 2003).

Peptide Synthesis Involving Tetrahydroquinoline Carboxylic Acids

Paradisi and Romeo (1977) investigated the synthesis of peptides containing 1,2,3,4-tetrahydroquinoline-2-carboxylic acids. Their work contributes to understanding the absolute configurations of these acids, essential for peptide synthesis and design (Paradisi & Romeo, 1977).

Renin Inhibitory Peptides and Angiotensinogen Analogs

Thaisrivongs et al. (1987) described the synthesis of angiotensinogen analogues containing dipeptide isosteres, which were found to be potent inhibitors of human plasma renin. This research indicates the significant role of these compounds in developing novel therapeutic agents (Thaisrivongs, Pals, Kroll, Turner, & Han, 1987).

properties

IUPAC Name

(2R,4R)-1-[(2S)-5-[[amino(nitramido)methylidene]amino]-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35N7O7S/c1-14-8-10-29(18(12-14)22(32)33)21(31)17(6-4-9-25-23(24)27-30(34)35)28-38(36,37)19-7-3-5-16-11-15(2)13-26-20(16)19/h3,5,7,14-15,17-18,26,28H,4,6,8-13H2,1-2H3,(H,32,33)(H3,24,25,27)/t14-,15?,17+,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYAFVDDBCLKRJK-IOVMHBDKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N[N+](=O)[O-])NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCN([C@H](C1)C(=O)O)C(=O)[C@H](CCCN=C(N)N[N+](=O)[O-])NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35N7O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,4R)-1-[(2S)-5-[[Amino(nitramido)methylidene]amino]-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R,4R)-1-[(2S)-5-[[Amino(nitramido)methylidene]amino]-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid
Reactant of Route 2
(2R,4R)-1-[(2S)-5-[[Amino(nitramido)methylidene]amino]-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid
Reactant of Route 3
(2R,4R)-1-[(2S)-5-[[Amino(nitramido)methylidene]amino]-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid
Reactant of Route 4
(2R,4R)-1-[(2S)-5-[[Amino(nitramido)methylidene]amino]-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid
Reactant of Route 5
(2R,4R)-1-[(2S)-5-[[Amino(nitramido)methylidene]amino]-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid
Reactant of Route 6
(2R,4R)-1-[(2S)-5-[[Amino(nitramido)methylidene]amino]-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid

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